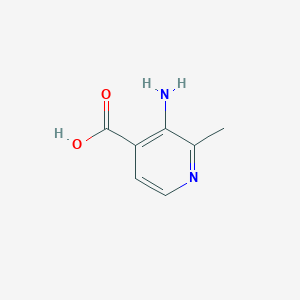

3-Amino-2-methylpyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-amino-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGHJWMQPMUJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560387 | |

| Record name | 3-Amino-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122970-17-6 | |

| Record name | 3-Amino-2-methyl-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122970-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-2-methylpyridine-4-carboxylic acid chemical properties

An In-Depth Technical Guide to the Predicted Chemical Properties of 3-Amino-2-methylpyridine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties, spectroscopic profile, and reactivity of this compound. As a niche chemical entity, direct and extensive experimental data is limited. Therefore, this document leverages established principles of physical organic chemistry, structure-property relationships, and comparative data from analogous pyridine derivatives to construct a robust predictive profile. The molecule's trifunctional nature—possessing a carboxylic acid, an aromatic amine, and a pyridine scaffold—marks it as a highly versatile building block for applications in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in novel synthetic applications.

Molecular Structure and Predicted Physicochemical Properties

The unique arrangement of functional groups on the pyridine ring dictates the molecule's electronic and steric environment, which in turn governs its physical and chemical behavior. The electron-donating amino group and the electron-withdrawing carboxylic acid group create a push-pull system that influences aromatic reactivity, acidity, and basicity.

Chemical Structure

The IUPAC name for this compound is this compound. Its structure consists of a pyridine ring substituted at the 2-, 3-, and 4-positions.

Caption: A plausible multi-step synthesis pathway.

Causality Behind Experimental Choices:

-

Step 2 (Reduction): Catalytic hydrogenation (H₂/Pd/C) is chosen for its clean conversion and simple workup, while SnCl₂ is a classic method effective for nitro group reduction in aromatic systems. [1]* Step 3 (Sandmeyer): This classic transformation is a reliable method for converting an aromatic amino group into a nitrile, which serves as a precursor to the carboxylic acid.

-

Step 4 (Hydrolysis): Acid- or base-catalyzed hydrolysis is the standard and effective method for converting a nitrile functional group to a carboxylic acid.

Predicted Chemical Reactivity

-

Carboxylic Acid: This group is expected to undergo standard reactions such as esterification (with alcohols under acidic conditions), amide bond formation (using coupling agents like EDC/HOBt), and reduction to the corresponding alcohol (using strong reducing agents like LiAlH₄).

-

Amino Group: The aromatic amine at the 3-position can be acylated, alkylated, or undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or act as a ligand for metal centers, forming coordination complexes. [2]The ring itself is electron-deficient, but the strong electron-donating effect of the amino group at C3 will activate the ring towards electrophilic aromatic substitution, likely directing incoming electrophiles to the C5 position.

Predicted Spectroscopic Profile

The spectroscopic signature of a molecule is its unique fingerprint. Based on the known effects of each functional group, a detailed prediction of the NMR, IR, and MS spectra can be made.

Spectroscopic Analysis Workflow

The characterization of a novel or synthesized compound follows a logical workflow to confirm its structure and purity.

Caption: Standard workflow for structural confirmation.

Predicted Spectral Data

The following table summarizes the expected key signals in various spectroscopic analyses. These predictions are based on established chemical shift ranges and fragmentation patterns for the constituent functional groups. [3][4][5]

| Technique | Predicted Observations | Rationale & Comparative Insights |

|---|---|---|

| ¹H NMR | ~12-13 ppm (s, 1H): Carboxyl proton (-COOH). ~7.5-8.0 ppm (d, 1H): Aromatic proton (H5). ~6.8-7.2 ppm (d, 1H): Aromatic proton (H6). ~4.5-5.5 ppm (s, 2H): Amine protons (-NH₂). ~2.2-2.5 ppm (s, 3H): Methyl protons (-CH₃). | The acidic proton of a carboxylic acid is typically found far downfield (>10 ppm). [4]The chemical shifts of aromatic protons are influenced by the electronic effects of substituents; data from related aminopyridines supports these ranges. [3][6]The amine and methyl protons would appear as singlets. |

| ¹³C NMR | ~165-175 ppm: Carboxyl carbon (-COOH). ~110-150 ppm: Aromatic carbons. ~15-25 ppm: Methyl carbon (-CH₃). | Carboxyl carbons resonate in the 165-185 ppm range. [4]The specific shifts of the ring carbons are complex but will fall within the general aromatic region, with carbons attached to heteroatoms appearing further downfield. [3] |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (very broad): O-H stretch of carboxylic acid. ~3300-3500 cm⁻¹ (two sharp bands): N-H stretch of primary amine. ~1700-1730 cm⁻¹ (strong): C=O stretch of carboxylic acid. ~1550-1650 cm⁻¹: Aromatic C=C and C=N stretches. | The broad O-H and strong C=O bands are characteristic identifiers for carboxylic acids. [4]Primary amines typically show two N-H stretching bands (symmetric and asymmetric). [2] |

| Mass Spec. | m/z 152: Molecular ion (M⁺). m/z 108: Loss of CO₂ (-44 Da) from M⁺. m/z 135: Loss of OH (-17 Da) from M⁺. | The molecular ion peak confirms the molecular weight. Decarboxylation (loss of CO₂) is a common and characteristic fragmentation pathway for aromatic carboxylic acids. [5]|

Applications in Drug Discovery and Materials Science

Pyridine derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs. [7]The specific combination of functional groups in this compound makes it a valuable scaffold for several reasons:

-

Bioisosteric Replacement: It can act as a bioisostere for other aromatic systems, offering a handle to modulate properties like solubility, metabolism, and target binding.

-

Multi-point Binding: The molecule offers hydrogen bond donors (amine, carboxylic OH), a hydrogen bond acceptor (carboxylic C=O, pyridine N), and a hydrophobic patch (methyl group), allowing for multi-point interactions within a biological target.

-

Synthetic Handle: The carboxylic acid is ideal for linking to other molecules via robust amide bond formation, a cornerstone of medicinal chemistry library synthesis.

-

Coordination Chemistry: The pyridine nitrogen and the amino group can act as bidentate ligands for transition metals, opening applications in catalysis and the development of metallodrugs. [2]

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. However, based on the known hazards of related aminopyridines and carboxylic acids, the following precautions are strongly advised. [8][9]

-

Hazard Classification (Predicted):

-

Harmful if swallowed. [10] * Causes skin irritation. [8][10] * Causes serious eye irritation. [8][10] * May cause respiratory irritation. [8]* Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [9] * Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a lab coat, and nitrile gloves. [11] * Avoid breathing dust. Prevent dust formation during handling. [9][12] * Wash hands thoroughly after handling. [10]* Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place. [9] * Store under an inert atmosphere (e.g., nitrogen or argon) as aminopyridines can be sensitive to air and moisture. [13][10] * Store away from strong oxidizing agents and strong acids. [9]

-

Generalized Protocol for Spectroscopic Characterization

The following protocols are generalized methodologies for obtaining the spectroscopic data required for structural confirmation. Instrument-specific parameters will require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum followed by the proton-decoupled ¹³C spectrum.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to generate the final spectra for analysis. [3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (~1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Sample Spectrum: Place the sample pellet in the FT-IR spectrometer and acquire the spectrum. The instrument software will automatically ratio the sample spectrum against the background. [3]

References

-

National Analytical Corporation. 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9. [Link]

-

PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]

-

PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. [Link]

-

Shestakov, A. S., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Russian Journal of Organic Chemistry. [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Ali, S., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. [Link]

- Google Patents.

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChemLite. 3-amino-4-methylpyridine-2-carboxylic acid (C7H8N2O2). [Link]

- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubMed. Evaluation of pyridine-3-carboxylic acid as a drug carrier. [Link]

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. [Link]

-

PubChem. 3-Amino-2-chloro-4-methylpyridine. [Link]

Sources

- 1. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 2. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 7. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

Proposed Synthetic Strategy 1: Multi-step Synthesis from a Pre-functionalized Pyridine Ring

An In-depth Technical Guide to the Synthetic Pathways of 3-Amino-2-methylpyridine-4-carboxylic Acid

The proposed syntheses are built upon fundamental principles of heterocyclic chemistry and are supported by analogous transformations found in peer-reviewed literature and patents. Each step is accompanied by a mechanistic rationale to provide a deeper understanding of the reaction dynamics and to facilitate adaptation and optimization in a laboratory setting.

This initial proposed pathway commences with a commercially available and strategically substituted pyridine precursor, 3-amino-4-methylpyridine. The synthesis then proceeds through a series of functional group interconversions to introduce the desired carboxylic acid at the 4-position.

Step 1: Halogenation of 3-Amino-4-methylpyridine

The first crucial step involves the selective halogenation of 3-amino-4-methylpyridine at the 4-position. This is a critical functionalization that paves the way for the subsequent introduction of the carboxylic acid group. A common and effective method for such a transformation is bromination.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 3-amino-4-methylpyridine in a solution of 20% oleum (fuming sulfuric acid).

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add bromine dropwise to the cooled solution while stirring.

-

After the addition is complete, gradually warm the reaction mixture to 160-170°C and maintain this temperature for approximately 15 hours.

-

Cool the reaction mixture to room temperature and carefully pour it into ice water.

-

Neutralize the solution with sodium carbonate until the pH reaches 10-11.

-

Perform steam distillation to isolate the crude 3-bromo-4-methylpyridine.

Causality Behind Experimental Choices:

-

Oleum: The use of fuming sulfuric acid as a solvent and activating agent facilitates the electrophilic aromatic substitution by bromine on the electron-rich pyridine ring.

-

High Temperature: The elevated reaction temperature is necessary to overcome the activation energy for the bromination of the pyridine ring, which is generally less reactive than benzene.

Step 2: Amination of 3-Bromo-4-methylpyridine

With the bromo-substituted pyridine in hand, the next step is the introduction of the amino group at the 3-position. A well-established method for this transformation is a copper-catalyzed amination reaction.

Experimental Protocol:

-

In a high-pressure autoclave, combine 3-bromo-4-methylpyridine, methanol, and a catalytic amount of copper sulfate.

-

Introduce ammonia gas into the autoclave until the pressure reaches 5 atm.

-

Heat the reaction mixture to 160°C for 8 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Recrystallize the resulting solid from ethyl acetate to obtain 3-amino-4-methylpyridine.[1]

Causality Behind Experimental Choices:

-

Copper Sulfate: Copper (II) sulfate serves as a catalyst for the nucleophilic aromatic substitution of the bromide with ammonia.

-

High Pressure and Temperature: These conditions are necessary to facilitate the reaction between the relatively unreactive aryl halide and ammonia.

Step 3: Carboxylation via Grignard Reagent Formation

The final step in this proposed pathway is the introduction of the carboxylic acid group. This can be achieved by forming a Grignard reagent from the 3-bromo-4-methylpyridine, followed by quenching with carbon dioxide.

Experimental Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings.

-

Add a solution of 3-bromo-4-methylpyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A crystal of iodine can be added to initiate the reaction.

-

Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a color change), bubble dry carbon dioxide gas through the solution.

-

After the reaction is complete, quench the reaction mixture with an aqueous solution of a weak acid (e.g., ammonium chloride).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture, so an inert atmosphere is essential.

-

Anhydrous Solvents: The use of anhydrous THF is critical to prevent the quenching of the Grignard reagent by water.

-

Carbon Dioxide: CO2 acts as the electrophile that reacts with the nucleophilic Grignard reagent to form the carboxylate salt, which is then protonated to give the carboxylic acid.

Proposed Synthetic Strategy 2: Synthesis via Cyanopyridine Intermediate

This alternative pathway leverages the versatile chemistry of cyanopyridines as intermediates for the synthesis of carboxylic acids.

Step 1: Synthesis of 3-Cyano-4-methyl-2-pyridone

This route begins with the Knoevenagel condensation of acetone with malononitrile, followed by a series of transformations to yield a key pyridone intermediate.[2]

Experimental Protocol:

-

React acetone with malononitrile in the presence of a base catalyst to form isopropylidenemalononitrile.[3]

-

Condense the resulting isopropylidenemalononitrile with triethyl orthoformate in acetic anhydride.[3]

-

Treat the product of the previous step with a strong acid (e.g., sulfuric acid) and water to yield 3-cyano-4-methyl-2-pyridone.[2]

Causality Behind Experimental Choices:

-

Knoevenagel Condensation: This is a classic method for forming carbon-carbon double bonds by reacting an active methylene compound (malononitrile) with a carbonyl compound (acetone).

-

Cyclization: The subsequent steps involving triethyl orthoformate and acid treatment facilitate the cyclization and formation of the pyridone ring.

Step 2: Chlorination and Amination

The pyridone intermediate is then chlorinated and subsequently aminated to introduce the required functional groups.

Experimental Protocol:

-

Treat 3-cyano-4-methyl-2-pyridone with a strong chlorinating agent such as phosphorus oxychloride (POCl3) to yield 2-chloro-3-cyano-4-methylpyridine.[4]

-

Perform a Hofmann rearrangement on the corresponding amide (derived from the cyano group) to introduce the amino group at the 3-position. A detailed procedure involves the conversion of the nitrile to an amide, followed by treatment with a strong base and a halogen.[4]

Causality Behind Experimental Choices:

-

POCl3: This reagent is a powerful dehydrating and chlorinating agent, effective for converting pyridones to chloropyridines.

-

Hofmann Rearrangement: This is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom.

Step 3: Hydrolysis of the Nitrile

The final step is the hydrolysis of the cyano group to the carboxylic acid.

Experimental Protocol:

-

Reflux the 3-amino-2-chloro-4-methylpyridine-x-carbonitrile (where 'x' is the position of the cyano group) in a strong aqueous acid (e.g., HCl or H2SO4) or a strong aqueous base (e.g., NaOH).

-

After the reaction is complete, neutralize the solution to the isoelectric point of the amino acid to precipitate the product.

-

Filter, wash, and dry the solid to obtain this compound.

Causality Behind Experimental Choices:

-

Acid or Base Hydrolysis: Both acidic and basic conditions can effectively hydrolyze the nitrile functional group to a carboxylic acid. The choice of conditions may depend on the stability of the other functional groups on the pyridine ring.

Data Summary

| Step | Starting Material | Reagents | Product | Analogous Yield | Reference |

| Strategy 1, Step 1 | 3-Amino-4-methylpyridine | Oleum, Bromine | 3-Bromo-4-methylpyridine | 66% | [1] |

| Strategy 1, Step 2 | 3-Bromo-4-methylpyridine | Ammonia, Copper Sulfate | 3-Amino-4-methylpyridine | 95% | [1] |

| Strategy 2, Step 1 | Acetone, Malononitrile | Base, Triethyl orthoformate, Acid | 3-Cyano-4-methyl-2-pyridone | 90.6% | [4] |

| Strategy 2, Step 2 | 3-Cyano-4-methyl-2-pyridone | POCl3, NaOH, Bromine | 3-Amino-2-chloro-4-methylpyridine | Not specified | [4] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed synthetic routes.

Caption: Proposed Synthetic Pathway 1 starting from 3-Amino-4-methylpyridine.

Caption: Proposed Synthetic Pathway 2 via a Cyanopyridine Intermediate.

Conclusion

The synthesis of this compound, while not explicitly documented, can be reasonably approached through the multi-step synthetic sequences detailed in this guide. The proposed pathways are founded on well-established chemical transformations and are supported by literature precedents for analogous structures. Researchers undertaking these syntheses should be aware that optimization of reaction conditions will likely be necessary to achieve satisfactory yields and purity. This guide serves as a foundational resource for the development of a robust and efficient synthesis of this valuable chemical entity.

References

- A novel approach to the synthesis of 3-amino-4-arylpyridin-2(1H)

- Preparation method of 3-amino-4-methylpyridine.

- Process for making 3-amino-2-chloro-4-methylpyridine.

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- This compound. Synchem. (URL not available)

-

3-aminopyridine. Organic Syntheses Procedure. [Link]

- A kind of preparation method of 3-amino-4-picoline.

Sources

- 1. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]

- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure of 3-Amino-2-methylpyridine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and properties of 3-Amino-2-methylpyridine-4-carboxylic acid (CAS No. 122970-17-6), a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes available information, predictive data, and comparative analysis with its isomers to offer a robust understanding of its structural characteristics. We will delve into its chemical identity, predicted and comparative spectroscopic signatures, a plausible synthetic pathway, and protocols for its empirical characterization. This document serves as a foundational resource for researchers seeking to explore the potential of this molecule in novel applications.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in the landscape of bioactive molecules and functional materials.[1] The strategic placement of substituents on the pyridine ring can dramatically influence the molecule's electronic properties, steric hindrance, and potential for intermolecular interactions. This fine-tuning is the cornerstone of rational drug design and the development of advanced materials. This compound, belonging to the aminopyridine carboxylic acid family, presents a unique combination of a hydrogen-bond donating amino group, a sterically influential methyl group, and a coordinating carboxylic acid moiety. This arrangement suggests potential applications as a versatile building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.[2]

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its application in research and development. The following table summarizes the key identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 122970-17-6 | [4][5] |

| Molecular Formula | C₇H₈N₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | [4] |

| SMILES String | CC1=C(N)C(=CN=C1)C(=O)O | Inferred |

Elucidating the Molecular Structure: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy (Predicted):

-

Carboxylic Acid Proton (-COOH): A characteristic singlet is expected in the downfield region, typically around 12.0 ppm. This chemical shift is sensitive to solvent and concentration due to hydrogen bonding.[6]

-

Aromatic Protons (Pyridine Ring): Two doublets are anticipated for the two protons on the pyridine ring, with chemical shifts influenced by the electronic effects of the amino, methyl, and carboxyl substituents.

-

Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and temperature.

-

Methyl Protons (-CH₃): A singlet is predicted, likely in the upfield region around 2.0-2.5 ppm.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Carboxylic Carbon (-COOH): A signal is expected in the range of 165-185 ppm.[6]

-

Pyridine Ring Carbons: Five distinct signals are predicted for the carbons of the pyridine ring, with their chemical shifts determined by the attached functional groups.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm, is anticipated.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹.[6]

-

N-H Stretch (Amine): One or two sharp to moderately broad peaks are anticipated in the 3300-3500 cm⁻¹ region.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted between 1710 and 1760 cm⁻¹. Conjugation with the pyridine ring may shift this to the lower end of the range.[6]

-

C=C and C=N Stretches (Pyridine Ring): Multiple absorptions are expected in the 1400-1600 cm⁻¹ region.

-

C-H Bends: Absorptions corresponding to the bending vibrations of the aromatic and methyl C-H bonds will also be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (152.15).

-

Predicted Fragmentation: While detailed experimental fragmentation data is unavailable, predicted collision cross-section values for various adducts have been calculated. For instance, the [M+H]⁺ adduct is predicted to have a collision cross section of 129.3 Ų.[7] Common fragmentation pathways would likely involve the loss of CO₂, H₂O, and cleavage of the pyridine ring.

Comparative Spectroscopic Analysis with Isomers

The subtle differences in the positions of functional groups between isomers lead to distinct spectroscopic fingerprints. A comparative analysis with known isomers such as 3-amino-4-methylpyridine-2-carboxylic acid (CAS 53636-30-9) and 2-amino-4-methylpyridine-3-carboxylic acid (CAS 2734431) would be instrumental in the definitive identification of the target molecule.[8][9] The relative positions of the substituents will uniquely influence the chemical shifts and coupling constants in NMR, the vibrational frequencies in IR, and the fragmentation patterns in mass spectrometry.[6]

Synthetic Strategy: A Plausible Pathway

While a specific, optimized synthesis for this compound is not documented in readily available literature, a plausible synthetic route can be devised based on established methods for analogous pyridine derivatives.[10][11][12] A potential approach could involve the Hofmann rearrangement of 2-methylpyridine-3,4-dicarboxamide.

Figure 1: A proposed synthetic workflow for this compound.

Causality behind Experimental Choices:

-

Amidation: The conversion of the dicarboxylic acid to the dicarboxamide is a crucial step to set up the Hofmann rearrangement. Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides, which then readily react with ammonia to form the amide.

-

Hofmann Rearrangement: This classic organic reaction is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom. The use of sodium hypobromite (NaOBr), typically generated in situ from bromine and sodium hydroxide, is a standard condition for this transformation. This selectively converts one of the amide groups to an amine, yielding the desired product.

Experimental Protocols for Characterization

To validate the structure and purity of synthesized this compound, the following experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for many polar organic compounds). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended. Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Data Acquisition: Record a background spectrum of the KBr pellet. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) for this polar molecule.

-

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

-

Data Analysis: Analyze the mass spectrum to confirm the molecular weight and interpret the fragmentation pattern to further support the proposed structure.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain precise bond lengths, bond angles, and information about intermolecular interactions. While crystal structure data is available for an isomer salt,[13] obtaining it for the target molecule would provide unequivocal proof of its structure.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its potential as a valuable building block in several areas of research.

Figure 2: Potential applications of this compound.

-

Drug Discovery: The aminopyridine scaffold is present in numerous approved drugs. The presence of the carboxylic acid group provides a handle for further functionalization, allowing for the synthesis of libraries of compounds for screening against various biological targets. The specific substitution pattern may lead to novel enzyme inhibitors or receptor modulators.[7]

-

Materials Science: The ability of the carboxylic acid and the pyridine nitrogen to coordinate with metal ions makes this molecule an attractive ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[2] These materials have potential applications in gas storage, catalysis, and sensing.

Conclusion

This compound is a pyridine derivative with significant potential as a building block in both medicinal chemistry and materials science. While a comprehensive experimental characterization is yet to be published in the scientific literature, this guide provides a solid foundation for researchers by synthesizing predictive data, comparative analysis with isomers, and established protocols for its synthesis and characterization. The unique arrangement of its functional groups warrants further investigation into its properties and applications, and it is our hope that this guide will stimulate such research endeavors.

References

-

Allen, C. F. H., & Wolf, C. N. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

BIOFOUNT. (n.d.). 3-amino-2-methylpyridine-4-carboxylicacid. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-2-chloro-4-methylpyridine. Available at: [Link]

-

PubChemLite. (n.d.). 3-amino-4-methylpyridine-2-carboxylic acid (C7H8N2O2). Available at: [Link]

-

Jovita, J. V., et al. (2014). Crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate. National Institutes of Health. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Aminopicolinic acid. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpyridine. PubChem. Available at: [Link]

-

Khan, M. H., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. PubChem. Available at: [Link]

-

SpectraBase. (n.d.). 3-amino-4-methylpyridine. Available at: [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

Kiseleva, A. S., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

-

National Analytical Corporation - Chemical Division. (n.d.). 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyridinamine, 4-methyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 122970-17-6 CAS|3-氨基-2-甲基吡啶-4-羧酸|生产厂家|价格信息 [m.chemicalbook.com]

- 4. synchem.de [synchem.de]

- 5. 122970-17-6|3-amino-2-methylpyridine-4-carboxylicacid|3-amino-2-methylpyridine-4-carboxylicacid|-范德生物科技公司 [bio-fount.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 9. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 11. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 12. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 13. Crystal structure of 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-2-methylpyridine-4-carboxylic acid CAS number 122970-17-6

An In-depth Technical Guide to 3-Amino-2-methylpyridine-4-carboxylic acid (CAS: 122970-17-6)

Abstract

This whitepaper provides a comprehensive technical overview of this compound (CAS No. 122970-17-6), a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this guide synthesizes data from structurally related compounds and foundational chemical principles to offer expert insights into its properties, synthesis, characterization, and applications. We will explore its physicochemical characteristics, propose a logical synthetic pathway, detail expected analytical signatures, and discuss its potential as a key intermediate in the development of novel therapeutics. This document is intended to serve as a foundational resource for researchers looking to leverage this compound in their discovery and development programs.

Introduction and Strategic Significance

This compound belongs to the pyridine carboxylic acid class of compounds, which are integral scaffolds in modern drug discovery. The pyridine ring is a common bioisostere for phenyl rings, often introduced to improve metabolic stability, enhance solubility, or modulate target binding through its hydrogen bonding capabilities. The specific substitution pattern of this molecule—an amino group at position 3, a methyl group at position 2, and a carboxylic acid at position 4—creates a unique electronic and steric profile, offering multiple vectors for chemical modification.

Structurally similar compounds have found utility as intermediates in the synthesis of a wide range of biologically active agents, including anti-inflammatory drugs, antimicrobials, and therapeutics for neurological disorders.[1] For instance, the related compound 3-amino-2-chloro-4-methylpyridine is a known intermediate for Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2] Furthermore, other amino-methylpyridine-carboxylic acid isomers are classified as "Protein Degrader Building Blocks," highlighting the potential of this scaffold in emerging therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[3] This guide, therefore, positions this compound as a high-potential, yet underexplored, building block for next-generation drug development.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is the cornerstone of its effective application in research. The data for this compound are summarized below.

Key Properties Table

| Property | Value | Source |

| CAS Number | 122970-17-6 | [4][5] |

| Molecular Formula | C₇H₈N₂O₂ | [4][5] |

| Molecular Weight | 152.15 g/mol | [5] |

| IUPAC Name | This compound | |

| Synonyms | 3-amino-2-methylisonicotinic acid | [4] |

| Canonical SMILES | CC1=NC=CC(=C1N)C(=O)O | [4] |

| Appearance | White to off-white or pale brown powder (inferred) | [6][7] |

| Purity | Typically available at ≥95% | [5] |

Structure and Solubility Profile

The molecule's structure features both a basic amino group and an acidic carboxylic acid group, making it an amphoteric compound. This zwitterionic potential suggests that its solubility will be highly dependent on pH.

-

In acidic solutions (low pH): The amino group will be protonated (-NH₃⁺), increasing solubility in aqueous media.

-

In basic solutions (high pH): The carboxylic acid will be deprotonated (-COO⁻), also enhancing aqueous solubility.

-

At the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, likely exhibiting its lowest aqueous solubility.

-

Organic Solvents: It is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and limited solubility in nonpolar solvents such as hexanes or diethyl ether.

Synthesis and Purification Strategy

Proposed Retrosynthetic Pathway

A plausible approach involves the construction of the substituted pyridine ring or the functionalization of a pre-existing 2-methyl-4-substituted pyridine. One such generalized pathway is outlined below.

Caption: A generalized retrosynthetic workflow for the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual guide. Researchers must perform their own literature search and optimization.

-

Step 1: Nitration of a 2,4-Disubstituted Pyridine Precursor

-

Rationale: Nitration is a standard method for introducing a key functional group that can be readily converted to an amine. The directing effects of the existing substituents are critical for achieving the desired regioselectivity at the C3 position.

-

Procedure:

-

Dissolve the starting material (e.g., 2,4-dimethylpyridine) in concentrated sulfuric acid at 0 °C.

-

Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the product.

-

Filter, wash with water, and dry to yield the 3-nitro intermediate.

-

-

-

Step 2: Oxidation of the C4-Substituent

-

Rationale: A strong oxidizing agent is required to convert the C4-methyl or C4-formyl group to the carboxylic acid. This step must be performed before nitro reduction to avoid oxidation of the desired amino group.

-

Procedure:

-

Suspend the 3-nitro intermediate in an aqueous solution or a suitable solvent.

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

-

Heat the mixture under reflux for several hours until the starting material is consumed.

-

Cool the reaction, and if using KMnO₄, quench the excess oxidant with a reducing agent (e.g., sodium bisulfite).

-

Filter off the manganese dioxide or chromium salts.

-

Acidify the filtrate to precipitate the carboxylic acid product. Filter and dry.

-

-

-

Step 3: Reduction of the Nitro Group

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting the carboxylic acid or the pyridine ring.

-

Procedure:

-

Dissolve the 3-nitro-2-methylpyridine-4-carboxylic acid in a suitable solvent like ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically 5-10% Palladium on carbon (Pd/C).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until completion.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the final product, this compound.

-

-

Purification

-

Method: Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is the preferred method for purifying the final product. The amphoteric nature of the compound allows for pH-based purification, where the compound is dissolved in acid, washed, and then precipitated by adjusting the pH to its isoelectric point.

-

Validation: Purity should be confirmed by HPLC, LC-MS, and NMR spectroscopy.

Analytical Characterization Profile

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected analytical signatures for this compound.

| Technique | Expected Features |

| ¹H NMR | - Pyridine Protons: Two distinct signals in the aromatic region (~7.0-8.5 ppm), appearing as doublets. - Methyl Protons: A singlet around 2.2-2.6 ppm (3H). - Amine Protons: A broad singlet (~4.0-6.0 ppm, 2H), which is D₂O exchangeable. - Carboxylic Acid Proton: A very broad singlet (>10 ppm, 1H), which is D₂O exchangeable. |

| ¹³C NMR | - Pyridine Carbons: Five distinct signals in the aromatic region (~110-160 ppm). - Carboxylic Carbon: A signal in the downfield region (~165-175 ppm). - Methyl Carbon: A signal in the upfield region (~15-25 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 153.06. |

| IR Spectroscopy | - O-H Stretch: Broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid). - N-H Stretch: Two distinct peaks around 3300-3500 cm⁻¹ (primary amine). - C=O Stretch: Strong absorption around 1680-1710 cm⁻¹ (carboxylic acid). - C=C/C=N Stretch: Absorptions in the 1550-1650 cm⁻¹ region. |

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile building block. Its three distinct functional groups (amine, carboxylic acid, methyl) offer orthogonal handles for derivatization, making it an attractive scaffold for combinatorial chemistry and targeted library synthesis.

Potential Therapeutic Areas

-

Kinase Inhibitors: The aminopyridine scaffold is a well-established "hinge-binder" motif in many FDA-approved kinase inhibitors. The carboxylic acid can be used to improve solubility or to target specific interactions in the ATP-binding pocket.

-

PROTACs and Molecular Glues: As a bifunctional molecule, it can serve as a core component or linker precursor for PROTACs, connecting a target-binding warhead to an E3 ligase ligand.[3]

-

Coordination Chemistry: The nitrogen atoms of the pyridine ring and the amino group, along with the carboxylate oxygen, can act as ligands to coordinate with metal ions, opening applications in bioinorganic chemistry and catalysis.[8]

Caption: Potential derivatization pathways and therapeutic applications.

Safety and Handling

While specific toxicity data for CAS 122970-17-6 is not available, related aminopyridine carboxylic acids are known to cause skin, eye, and respiratory irritation.[9] Therefore, standard laboratory precautions are required.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

-

Disclaimer: This information is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.

Conclusion

This compound (CAS 122970-17-6) represents a valuable and versatile chemical building block for the modern researcher. Its unique arrangement of functional groups provides a rich platform for creating diverse molecular architectures. While direct experimental data is limited, this guide has provided a robust, experience-based framework for its synthesis, characterization, and potential applications. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, this compound is well-positioned to become a key player in the development of future therapeutics.

References

-

WIN-WIN Chemical. 122970-17-6 this compound. Available from: [Link]

-

National Analytical Corporation. 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9. Available from: [Link]

-

Shestopalov, A. M., et al. (2019). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 55(4-5), 358-364. Available from: [Link]

- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

PubChem. 2-Amino-4-methylpyridine-3-carboxylic acid. Available from: [Link]

- Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

Rauf, A., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules, 28(7), 3185. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 122970-17-6 this compound 3-氨基-2-甲基吡啶-4-羧酸 -Win-Win Chemical [win-winchemical.com]

- 5. synchem.de [synchem.de]

- 6. 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 7. 3-Aminopyridine-4-carboxylic acid, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-2-methylpyridine-4-carboxylic acid

Foreword for the Modern Researcher

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3-Amino-2-methylpyridine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It is structured to provide a foundational understanding of the principles governing the solubility of this molecule, equipping researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to conduct their own empirical investigations. We will delve into the structural features influencing solubility, the profound impact of pH on its aqueous behavior, and the distinction between kinetic and thermodynamic solubility. Detailed, field-proven protocols are provided to empower you to generate reliable and reproducible data, forming a solid basis for formulation development and preclinical assessment.

Molecular Structure and Physicochemical Properties

This compound (C7H8N2O2, Molar Mass: 152.15 g/mol ) is a substituted pyridine derivative.[1][2] Its structure, featuring both a basic amino group and an acidic carboxylic acid group, alongside a pyridine ring, dictates its complex solubility behavior.

| Property | Value/Description | Source(s) |

| Molecular Formula | C7H8N2O2 | [1][2] |

| Molar Mass | 152.15 g/mol | [1][2] |

| Appearance | White to off-white powder | [3] |

| General Aqueous Solubility | Reported as "insoluble in water" in some commercial sources, indicating low thermodynamic solubility. | [3] |

The molecule's amphoteric nature, possessing both acidic and basic functional groups, is the primary determinant of its pH-dependent solubility.

Caption: Chemical structure of this compound.

The Critical Role of pH: A Theoretical Framework

The solubility of this compound in aqueous media is intrinsically linked to the pH of the solution due to its zwitterionic potential. The molecule possesses three key ionizable groups: the carboxylic acid (acidic), the amino group (basic), and the pyridine ring nitrogen (basic).

-

Carboxylic Acid (pKa₁): Aromatic carboxylic acids typically have pKa values in the range of 2-5.

-

Pyridine Nitrogen (pKa₂): The pKa of pyridine itself is approximately 5.2. Electron-donating groups like amino and methyl groups can slightly increase this value.

-

Amino Group (pKa₃): The pKa of an aromatic amino group can be significantly lower than aliphatic amines, often in the range of 4-5.

The interplay of these pKa values results in a distinct pH-solubility profile.

-

At Low pH (pH < pKa₁): All three groups will be protonated. The carboxylic acid will be neutral (-COOH), while the pyridine nitrogen and the amino group will be positively charged (-NH⁺- and -NH₃⁺). The molecule will carry a net positive charge, leading to increased solubility in acidic media due to the formation of a soluble cation.

-

At Isoelectric Point (pI): At a specific pH, the net charge of the molecule will be zero. This occurs when the positive and negative charges balance. At or near the isoelectric point, the molecule exists predominantly as a neutral zwitterion, which typically exhibits minimum aqueous solubility due to strong intermolecular electrostatic interactions in the solid state.

-

At High pH (pH > pKa₂): The carboxylic acid will be deprotonated (-COO⁻), and the basic groups will be neutral. The molecule will carry a net negative charge, leading to increased solubility in alkaline media due to the formation of a soluble anion.

Caption: Relationship between pH, ionization state, and solubility.

Understanding Thermodynamic vs. Kinetic Solubility

When evaluating solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[4]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium value, defined as the maximum concentration of a compound that can be dissolved in a solvent under conditions of thermodynamic equilibrium at a specific temperature and pressure.[5] It is typically determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (e.g., 24-48 hours), a process often facilitated by the shake-flask method.[6][7] This value is critical for formulation and biopharmaceutical classification.

-

Kinetic Solubility: This measurement is often used in high-throughput screening during early drug discovery. It is determined by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[8][9] This method is faster but can often overestimate the true solubility because it can lead to the formation of supersaturated, metastable solutions.[4][5]

The choice between these methods depends on the stage of drug development. Early discovery may rely on the speed of kinetic solubility, while lead optimization and pre-formulation require the accuracy of thermodynamic solubility.[10]

Caption: Conceptual workflow for thermodynamic vs. kinetic solubility.

Experimental Protocols for Solubility Determination

The following protocols provide a robust framework for determining the aqueous solubility of this compound.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[7]

Objective: To determine the equilibrium solubility of the compound in various aqueous buffers.

Materials:

-

This compound (solid powder)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate and phosphate buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 8.0)

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC or UV-Vis spectrophotometer

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in duplicate or triplicate for each pH). A common starting point is to add ~2 mg of compound to 1 mL of buffer. The key is to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Place the sealed vials on an orbital shaker set to a consistent speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C).[7] Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, carefully remove the vials. Allow the solid to settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. For added certainty, filter the supernatant through a 0.22 µm syringe filter to remove any fine particulates.

-

Dilution: Immediately dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC or a buffer in which the compound is highly soluble) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the original solubility in µg/mL or mM, accounting for the dilution factor.

Analytical Quantification: UV-Vis Spectrophotometry

Objective: To quantify the concentration of the dissolved compound.

-

Wavelength Scan: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or pH 10 buffer). Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Pyridine derivatives typically exhibit strong absorbance in the UV range, often around 250-280 nm.[11][12]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations from a stock solution.

-

Measurement: Measure the absorbance of each standard and the unknown samples at the determined λmax.

-

Analysis: Plot a calibration curve of absorbance versus concentration. Use the linear regression equation to calculate the concentration of the unknown samples.[6]

Expected Solubility Profile and Data Interpretation

While specific quantitative data is scarce, a qualitative profile can be predicted:

-

Organic Solvents: The compound is expected to have higher solubility in polar organic solvents like DMSO and methanol, particularly in comparison to its aqueous solubility at the isoelectric point. This is a common strategy for preparing stock solutions for biological assays.[8]

-

Aqueous Solubility vs. pH: The solubility will be lowest near its isoelectric point and will increase significantly at pH values below ~3 and above ~7, following the classic "U-shaped" curve for amphoteric compounds.

Data Presentation (Hypothetical):

| Solvent/Buffer (at 25°C) | Predicted Thermodynamic Solubility | Rationale |

| Water (pH ~7) | Very Low | Near the isoelectric point, strong crystal lattice energy. |

| 0.1 M HCl (pH 1) | High | Formation of the highly soluble cationic species. |

| PBS (pH 7.4) | Low to Moderate | Primarily zwitterionic, but some anionic species present. |

| 0.1 M NaOH (pH 13) | High | Formation of the highly soluble anionic species. |

| Methanol | Moderate to High | Polar protic solvent capable of hydrogen bonding. |

| DMSO | High | Polar aprotic solvent, effective at disrupting crystal lattice. |

Conclusion and Future Directions

The solubility of this compound is a complex property governed by its amphoteric chemical nature. While publicly available data is limited, a strong theoretical framework predicts a distinct pH-dependent solubility profile characterized by a minimum near its isoelectric point. This guide provides the necessary scientific rationale and detailed experimental protocols for researchers to accurately determine both the thermodynamic and kinetic solubility of this compound.

Generating precise data through the described shake-flask method is an essential next step for any research program involving this molecule. Such empirical data will be invaluable for guiding formulation strategies, interpreting results from biological assays, and ultimately advancing the compound through the drug development pipeline.

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

B-On-Demand. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

- Hoelke, B., et al. (2009).

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Bergström, C. A., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. The AAPS Journal. [Link]

-

Tsinman, K., et al. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

ChemBK. (2024). 4-Aminopicolinic acid. [Link]

-

ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]

- Rahman, M. M., et al. (2023). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Malaysian Journal of Chemistry.

-

Trends in Sciences. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. [Link]

-

Wikipedia. (n.d.). Picolinic acid. [Link]

-

ResearchGate. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]

-

Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. r/chemistry. [Link]

-

IndiaMART. (n.d.). 3-amino-4-methylpyridine-2-carboxylic Acid. [Link]

-

PubChem. (n.d.). 2-[Amino(carboxy)methyl]pyridine-4-carboxylic acid. [Link]

-

University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins, Table of pKa and pI values. [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-amino-4-methylpyridine-2-carboxylic Acid - Cas No: 53636-30-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. scielo.br [scielo.br]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. researchgate.net [researchgate.net]

- 12. ikm.org.my [ikm.org.my]

The Enigmatic Core: A Technical Guide to the Biological Potential of 3-Amino-2-methylpyridine-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Promising Scaffold

In the vast landscape of heterocyclic chemistry, pyridine derivatives stand as a cornerstone in the design of biologically active agents.[1][2] Among these, 3-Amino-2-methylpyridine-4-carboxylic acid (CAS No. 122970-17-6) presents a unique structural motif, combining a carboxylic acid function, an amino group, and a methyl substituent on a pyridine ring.[3] While direct, comprehensive studies on the biological activities of this specific molecule are not extensively documented in publicly accessible literature, its structural features suggest a significant potential as a versatile building block in medicinal chemistry.[1] This guide, therefore, adopts a predictive and exploratory approach. By examining the established biological roles of structurally related compounds and derivatives, we aim to illuminate the potential therapeutic avenues for this compound and to provide a foundational framework for future research.

I. Physicochemical Properties and Structural Insights

A thorough understanding of a molecule's physical and chemical characteristics is paramount to predicting its biological behavior and designing relevant experimental work.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| CAS Number | 122970-17-6 | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Solubility | Expected to be soluble in organic solvents and aqueous bases |

The presence of both an acidic carboxylic group and a basic amino group suggests that this compound is an amphoteric molecule. This property will influence its solubility in different pH environments and its potential to form salts. The spatial arrangement of the functional groups—the ortho-relationship of the amino and methyl groups, and the meta-relationship of the amino and carboxylic acid groups—creates a specific electronic and steric environment that will govern its interaction with biological targets.

II. Inferred Biological Activities: A Landscape of Possibilities

Based on the known biological activities of analogous structures, we can hypothesize several promising areas of investigation for this compound.

A. Anticancer Potential

Derivatives of aminopyridine and pyridine carboxylic acids have demonstrated notable anticancer activities. For instance, various 3-aminoimidazo[1,2-α]pyridine compounds have shown cytotoxicity against cancer cell lines such as MCF-7, HT-29, and B16F10.[4] Specifically, compounds with substitutions at the C-2 and C-3 positions of the imidazopyridine core have exhibited potent inhibitory activity.[4] Furthermore, thiosemicarbazone derivatives of pyridine-2-carboxaldehyde have been evaluated as inhibitors of ribonucleoside diphosphate reductase, a key enzyme in DNA synthesis, and have shown antineoplastic activity.[5] The structural framework of this compound provides a versatile scaffold for the synthesis of analogs that could potentially exhibit similar mechanisms of action.

B. Anti-inflammatory and Analgesic Properties

The pyridine nucleus is a common feature in many anti-inflammatory drugs. Studies on derivatives of 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines have revealed significant anti-inflammatory and analgesic effects.[6] Some of these compounds have demonstrated efficacy comparable to or greater than established drugs like nimesulide and acetylsalicylic acid in animal models of inflammation and pain.[6] The mechanism of action for some of these related compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes.[7] Given these precedents, this compound warrants investigation for its potential to modulate inflammatory pathways.

C. Antimicrobial and Antiviral Applications

The pyridine ring is a well-established pharmacophore in the development of antimicrobial and antiviral agents. For example, derivatives of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid have exhibited antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV).[8] Additionally, coordination complexes of aminopyridine derivatives with metals like silver and copper have shown antibacterial properties.[9][10] The amino and carboxylic acid moieties of this compound are capable of coordinating with metal ions, suggesting a potential for the development of novel antimicrobial agents.

III. Synthetic Pathways and Chemical Reactivity

The utility of this compound as a building block in drug discovery is intrinsically linked to its synthetic accessibility and chemical reactivity. While specific, detailed synthetic procedures for this exact molecule are not abundant in the provided search results, general methods for the synthesis of substituted aminopyridines can be adapted.

A plausible synthetic route could involve the functionalization of a pre-formed pyridine ring. For instance, starting from a suitable nitropyridine derivative, a combination of reduction of the nitro group to an amine, and carboxylation or manipulation of other functional groups could yield the target molecule.[2]

The reactivity of this compound is dictated by its three key functional groups:

-

Carboxylic Acid: This group can undergo esterification, amidation, and reduction, allowing for the attachment of various side chains and the modulation of physicochemical properties.

-

Amino Group: The amino group is nucleophilic and can be acylated, alkylated, and used in the formation of Schiff bases or heterocyclic rings.

-

Pyridine Ring: The pyridine ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents.

IV. Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the biological potential of this compound, a tiered screening approach is recommended.

A. Workflow for Anticancer Activity Screening

Caption: Workflow for evaluating the anticancer potential of this compound and its derivatives.

B. Workflow for Anti-inflammatory Activity Screening

Caption: A proposed workflow for the investigation of anti-inflammatory and analgesic activities.

V. Conclusion and Future Directions

This compound represents a molecule of significant, albeit largely unexplored, potential. Its structural features, when viewed through the lens of its chemical relatives, suggest promising avenues for the development of novel therapeutic agents, particularly in the realms of oncology, inflammation, and infectious diseases. This guide has aimed to provide a comprehensive, albeit predictive, overview to stimulate and direct future research. The synthesis of a focused library of derivatives based on this scaffold, followed by systematic biological screening as outlined, will be a critical next step in unlocking the therapeutic potential of this enigmatic core. The self-validating nature of the proposed experimental workflows, progressing from broad in vitro screens to more targeted in vivo models, will ensure a rigorous and efficient evaluation of this promising chemical entity.

References

-

Der Pharma Chemica. Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Available from: [Link]

-

PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Available from: [Link]

-

National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available from: [Link]

- Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. Available from: [Link]

-

ResearchGate. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Available from: [Link]

-

National Institutes of Health. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]

-

MDPI. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available from: [Link]

-

National Institutes of Health. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available from: [Link]

-

MDPI. Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Available from: [Link]

-

ResearchGate. Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. Available from: [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

-

Acta Biomedica Scientifica. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 3. synchem.de [synchem.de]

- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines | Bibik | Acta Biomedica Scientifica [actabiomedica.ru]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Amino-2-methylpyridine-4-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold